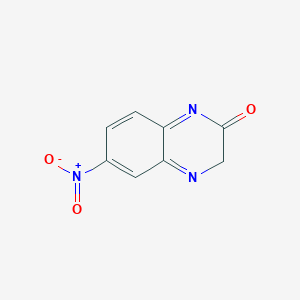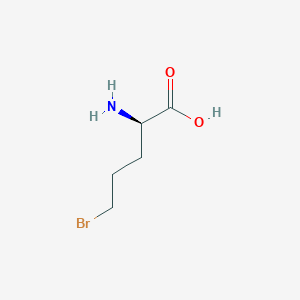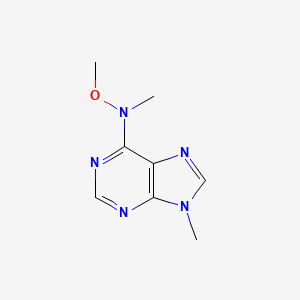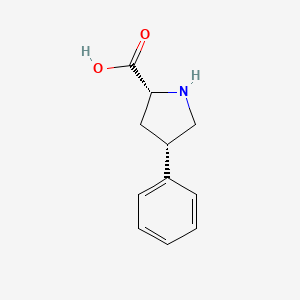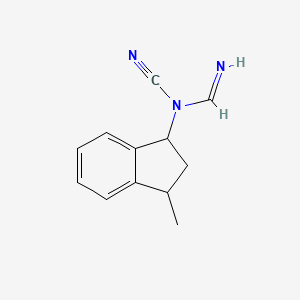
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide is a chemical compound that belongs to the class of formimidamides. This compound is characterized by the presence of a cyano group (–CN) and a formimidamide group (–N=CH–NH2) attached to a 3-methyl-2,3-dihydro-1H-inden-1-yl moiety. The indene structure provides a unique framework that can be utilized in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide typically involves the reaction of 3-methyl-2,3-dihydro-1H-inden-1-amine with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxo derivatives of the indene moiety.
Reduction: Amine derivatives.
Substitution: Substituted formimidamides.
Scientific Research Applications
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)formimidamide
- N-Cyano-N-(3-methyl-1H-inden-1-yl)formimidamide
- N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-2-yl)formimidamide
Uniqueness
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide is unique due to the presence of the 3-methyl group on the indene moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)methanimidamide |
InChI |
InChI=1S/C12H13N3/c1-9-6-12(15(7-13)8-14)11-5-3-2-4-10(9)11/h2-5,7,9,12-13H,6H2,1H3 |
InChI Key |
IZNRKCRMZXCVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)N(C=N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


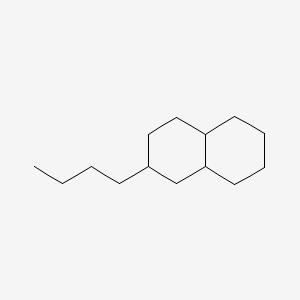
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
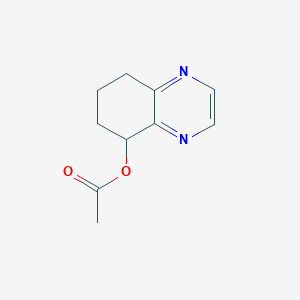


![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
